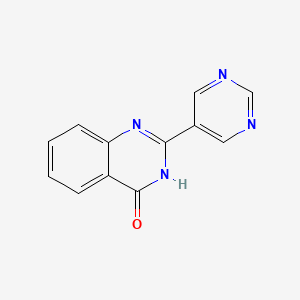

2-(Pyrimidin-5-yl)quinazolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Pyrimidin-5-yl)quinazolin-4-ol” is a chemical compound with the molecular formula C12H8N4O . It has an average mass of 224.218 Da and a monoisotopic mass of 224.069809 Da .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which includes “2-(Pyrimidin-5-yl)quinazolin-4-ol”, has been achieved through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-5-yl)quinazolin-4-ol” includes a benzene ring fused with a pyrimidinone ring . More detailed structural analysis may require specific experimental data or computational modeling, which is not available in the current resources.科学的研究の応用

Antimicrobial Agents

2-(Pyrimidin-5-yl)quinazolin-4-ol: derivatives have been synthesized to address the critical issue of antibiotic resistance. These compounds exhibit broad-spectrum antimicrobial properties and are considered safe for human cell lines . They represent a promising class of new drugs that could potentially manage infectious diseases without contributing to the growing problem of microbial resistance.

Biofilm Inhibition

Certain derivatives of 2-(Pyrimidin-5-yl)quinazolin-4-ol have shown effectiveness in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa . This is significant because biofilms contribute to the severity and persistence of infections. By preventing biofilm formation, these compounds can enhance the effectiveness of antimicrobial treatments.

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated to population density. Some 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can disrupt this process in bacteria, thereby reducing their virulence and pathogenicity . This approach targets the communication pathways of bacteria rather than their growth, which helps in reducing the development of resistance.

Anti-Virulence Agents

By targeting virulence factors such as cell surface hydrophobicity and exopolysaccharide production, 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can weaken the infection mechanisms of bacteria . This strategy does not kill the bacteria but makes them less capable of causing disease, which is a novel approach to treating infections.

Ion Channel Inhibition

In the field of cardiovascular research, certain 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives have been identified as potent inhibitors of the Kv1.5 ion channel . This is relevant for the development of treatments for conditions like atrial fibrillation, as these compounds can affect cardiac arrhythmias by modulating ion channels.

Material Science

The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol and its derivatives is also of interest in material science. These compounds can be used to construct frameworks that have potential applications in the development of new materials . The versatility of these compounds makes them valuable in various fields, including the creation of novel materials with specific properties.

将来の方向性

The future directions for “2-(Pyrimidin-5-yl)quinazolin-4-ol” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could be a potential area of research .

作用機序

Target of Action

The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .

Mode of Action

2-(Pyrimidin-5-yl)quinazolin-4-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Result of Action

The molecular and cellular effects of 2-(Pyrimidin-5-yl)quinazolin-4-ol’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .

特性

IUPAC Name |

2-pyrimidin-5-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUYSNKZVFEHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)quinazolin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)

amino}acetic acid](/img/structure/B2886061.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)